molecular formula C10H9FN2S2 B14038855 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine

Cat. No.: B14038855
M. Wt: 240.3 g/mol
InChI Key: SWBRYNUJBRFXLY-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine and a methylthio group.

Preparation Methods

The synthesis of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoro-2-(methylthio)aniline with a thioamide under acidic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine and methylthio groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

5-(5-Fluoro-2-(methylthio)phenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H9FN2S2

Molecular Weight

240.3 g/mol

IUPAC Name

5-(5-fluoro-2-methylsulfanylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S2/c1-14-8-3-2-6(11)4-7(8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

SWBRYNUJBRFXLY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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